Acidity Difference: 3,4,5- vs 2,4,5-Trifluorophenyl
The 3,4,5‑trifluorophenyl group imparts a measurably different electronic effect compared to the 2,4,5‑regioisomer, as quantified by the pKa of the corresponding benzoic acids. 3,4,5‑Trifluorobenzoic acid has a pKa of 3.46 (predicted) [1], whereas 2,4,5‑trifluorobenzoic acid has a pKa of 2.87 (predicted) [2]. This 0.59 unit difference reflects the stronger electron‑withdrawing character of the ortho‑fluorine in the 2,4,5‑isomer, which can alter reaction rates in nucleophilic aromatic substitutions and influence the stability of intermediates.
| Evidence Dimension | Acid Dissociation Constant (pKa) of the Corresponding Benzoic Acid |
|---|---|
| Target Compound Data | pKa = 3.46 (3,4,5‑trifluorobenzoic acid) |
| Comparator Or Baseline | pKa = 2.87 (2,4,5‑trifluorobenzoic acid) |
| Quantified Difference | ΔpKa = +0.59 |
| Conditions | Predicted/calculated pKa values; no experimental data available for these specific compounds |
Why This Matters
This difference informs selection when a less electron‑deficient aromatic ring is desired for subsequent transformations, or when avoiding ortho‑fluorine steric hindrance is critical.
- [1] ChemBase. 3,4,5‑Trifluorobenzoic acid. Acid pKa = 3.6294703 (calculated). View Source
- [2] ChemHome. 2,4,5‑Trifluorobenzoic acid. pKa = 2.87±0.10 (Predicted). View Source
